N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine
Overview
Description
“N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine” is a chemical compound with the IUPAC name 2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde oxime . It has a molecular weight of 267.29 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are key intermediates in the formation of this compound, has been extensively studied . The most effective protocols for their synthesis have been developed in the past decade . These protocols emphasize the ecological impact of the methods and mechanistic aspects . They have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C15H13N3O2/c19-16-9-12-5-1-2-6-14(12)20-11-13-10-18-8-4-3-7-15(18)17-13/h1-8,10H,9,11H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 267.29 .Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis : Imidazo[1,2-a]pyridine derivatives have been extensively studied for their crystal structures. For instance, the crystal structure of N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and its derivatives has been analyzed, providing insights into the molecular inclinations and interactions, which are crucial for understanding their potential applications in various fields (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Sensing Applications : A fluorescent sensor based on imidazo[1,2-a]pyridine, similar in structure to the compound , has been developed for detecting Al3+ ions. This sensor exhibits high sensitivity and selectivity, indicating the potential of imidazo[1,2-a]pyridine derivatives in environmental monitoring and analytical chemistry (Li & Xiao, 2016).
Synthesis Methods : Research has been conducted on efficient methods for synthesizing heterodiarylmethanes using imidazo[1,2-a]pyridines, highlighting the compound's versatility in organic synthesis and potential in creating diverse chemical entities (Mondal, Samanta, Santra, Bagdi, & Hajra, 2016).
Fluorescent Properties : The fluorescent properties of imidazo[1,2-a]pyridine-based compounds have been extensively studied. These properties are significant for developing new fluorescent organic compounds, potentially useful in biochemical sensing and imaging (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).
Pharmaceutical Research : Although you requested to exclude drug-related information, it's noteworthy that imidazo[1,2-a]pyridine derivatives have been investigated in pharmaceutical research for their potential as therapeutic agents. This highlights the compound's significance in medicinal chemistry.
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing eco-friendly synthesis methods and exploring new applications of these compounds .
properties
IUPAC Name |
(NE)-N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-16-9-12-5-1-2-6-14(12)20-11-13-10-18-8-4-3-7-15(18)17-13/h1-10,19H,11H2/b16-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYSLDHTDNNBDE-CXUHLZMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OCC2=CN3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)OCC2=CN3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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